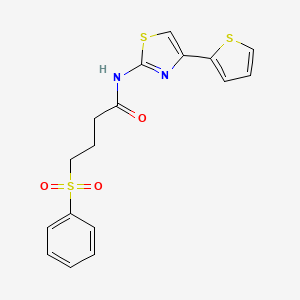
4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide, also known as PTTB, is a novel compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. PTTB is a small molecule that belongs to the class of thiazole derivatives and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Properties
The chemical compound "4-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide" incorporates several structural motifs such as thiophene, benzothiazole, and sulfonamide, which are prevalent in a wide range of biologically active compounds. The presence of a thiophene ring, a sulfur-containing heterocycle, is particularly noteworthy as it is known to impart significant pharmacological properties to molecules. Thiophene derivatives have been extensively studied and found to possess a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects, among others. These compounds are present in numerous natural and synthetic molecules with significant bioactivities, making them valuable in medicinal chemistry. Similarly, the benzothiazole moiety is recognized for its wide range of biological activities and is commonly found in compounds of medicinal chemistry importance, such as Frentizole, a urea benzothiazole derivative used for treating rheumatoid arthritis and systemic lupus erythematosus. The sulfonamide group is another functional group present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. This group has been the focus of numerous patents, especially in the context of carbonic anhydrase inhibitors and compounds targeting tumor-associated isoforms of this enzyme. The role of thiophene and benzothiazole moieties in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides further underscores the significance of these structural components in drug design, illustrating the potential impact of bioisosteric replacement of aryl with heteroaryl substituents on activity profiles (Ashby et al., 1978), (Rosales-Hernández et al., 2022), (ArunlalV. et al., 2015), (Carta et al., 2012), (Ostrowski, 2022).
Biological and Pharmacological Activities
The thiophene and benzothiazole moieties, often found in pharmacophores and privileged scaffolds in medicinal chemistry, have been linked with a variety of biological activities. These include antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The presence of these moieties in a compound can significantly influence its biological activity and potential as a therapeutic agent. For instance, thiazolidinones, a class of compounds with a thiophene ring, have been extensively reviewed for their diverse biological potential and ease of synthesis. Similarly, aryl sulfonamides with thiophene and chromene moieties have demonstrated promising antibacterial activity, highlighting the importance of these structural components in medicinal chemistry and their potential for the development of novel pharmacophores with enhanced biological activities (Mech et al., 2021), (Rathore et al., 2021).
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c20-16(9-5-11-25(21,22)13-6-2-1-3-7-13)19-17-18-14(12-24-17)15-8-4-10-23-15/h1-4,6-8,10,12H,5,9,11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZWLIBFPJEDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

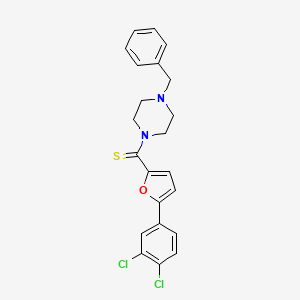

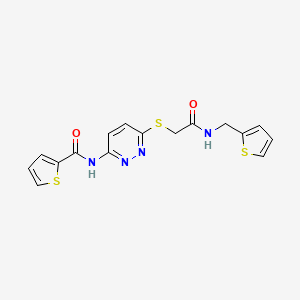
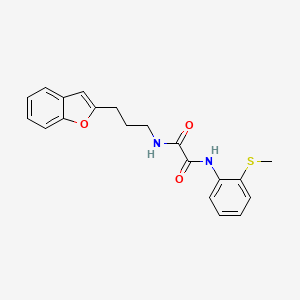
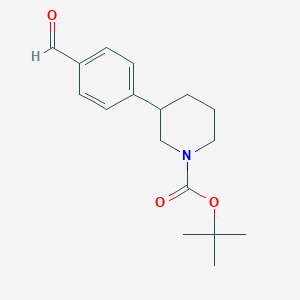
![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)
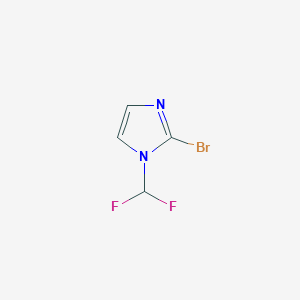
![4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione](/img/structure/B2479304.png)
![{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride](/img/structure/B2479305.png)
![N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2479306.png)
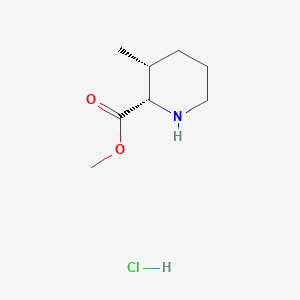
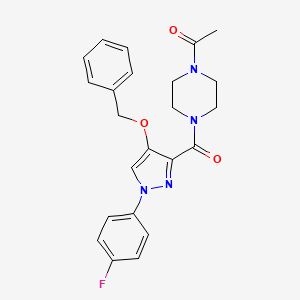
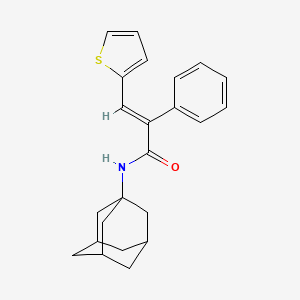
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2479313.png)